molecular formula C8H9NO2S2 B1294519 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 32451-19-7

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1294519
CAS RN: 32451-19-7
M. Wt: 215.3 g/mol
InChI Key: ZUDFHYZUQCNUJF-UHFFFAOYSA-N
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Description

The compound is a derivative of thienylacetic acid, which is an organic compound containing a thiophene ring . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid” are not available, similar compounds often involve reactions like Suzuki–Miyaura coupling , which is a widely-used method for forming carbon-carbon bonds . Another method that might be relevant is the protodeboronation of pinacol boronic esters .

Safety and Hazards

While specific safety data for “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid” is not available, it’s important to handle all chemical compounds with care. Some similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions would depend on the specific applications of “2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid”. Compounds with thiophene rings are widely used in organic synthesis and materials science, and continue to be a topic of research .

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDFHYZUQCNUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954204
Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

32451-19-7
Record name 2-(2-Thienyl)-4-thiazolidinecarboxylic acid
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Record name 2-Thien-2-ylthiazolidine-4-carboxylic acid
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Record name 32451-19-7
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Record name 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
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Record name 2-thien-2-ylthiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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